

Physicochemical & Solubility Profile of Azemiglitazone

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Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

Cat. No.: S536393

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Azemiglitazone (MSDC-0602) is a thiazolidinedione-like molecule developed as an insulin sensitizer. Its primary research applications include investigating mitochondrial metabolism and potential treatments for conditions like type 2 diabetes and non-alcoholic steatohepatitis (NASH) [1] [2] [3].

The table below summarizes the essential physicochemical data and solubility information for **Azemiglitazone**.

Property	Value / Description
CAS Number	1133819-87-0 [1]
Molecular Formula	C ₁₉ H ₁₇ NO ₅ S [1]
Molecular Weight	371.4 g/mol [1]
Chemical Name	5-(4-(2-(3-methoxyphenyl)-2-oxoethoxy)benzyl)thiazolidine-2,4-dione [1]
Appearance	White to off-white solid powder [1]
Solubility in DMSO	~125 mg/mL (~336.56 mM) [1] [2] [4]
Solubility in Water	< 0.1 mg/mL (practically insoluble) [1] [2]

Stock Solution Preparation & In Vivo Formulation

For *in vitro* and *in vivo* studies, **Azemiglitazone** typically requires dissolution in DMSO followed by dilution into aqueous buffers or formulating for animal administration.

DMSO Stock Solution for In Vitro Studies

- **Procedure:** Dissolve **Azemiglitazone** powder in pure, anhydrous DMSO to a final concentration of **125 mg/mL (336.56 mM)**. This is the maximum achievable concentration [1] [2] [4].
- **Handling:** Gently vortex or sonicate the mixture to ensure complete dissolution.
- **Storage:** Aliquot the stock solution and store at **-20°C to -80°C**. Avoid repeated freeze-thaw cycles to maintain stability [1].

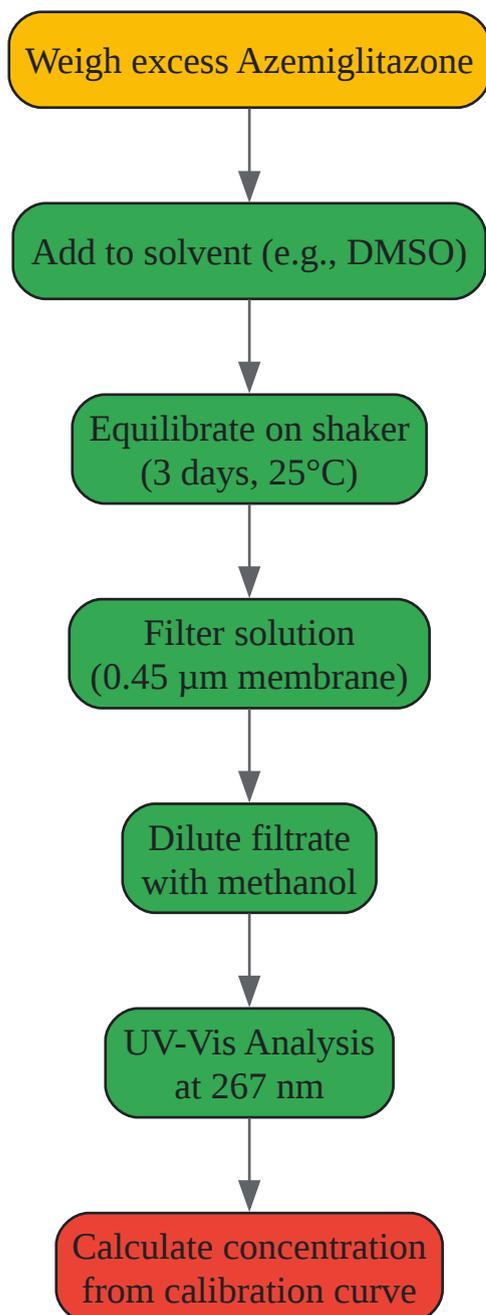
Working Solutions for In Vivo Administration

The following table outlines two commonly used formulations for oral administration in rodent studies, prepared from a concentrated DMSO stock (e.g., 20.8 mg/mL) [1] [2].

Component	Formulation 1	Formulation 2
DMSO Stock (20.8 mg/mL)	100 µL	100 µL
PEG 300	400 µL	-
Tween 80	50 µL	-
Saline (or 20% SBE-β-CD in Saline)	450 µL	900 µL
Final Concentration	2.08 mg/mL (5.60 mM)	2.08 mg/mL (5.60 mM)
Key Characteristic	Clear solution, suitable for oral gavage [2].	Clear solution, uses cyclodextrin for solubilization [1].

Experimental Protocol: Solubility Determination

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound. The workflow below illustrates this process.



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Procedure Details:

- **Preparation:** Add an excess amount of **Azemiglitazone** powder to a known volume of the solvent (e.g., DMSO) in a sealed vial [5].
- **Equilibration:** Agitate the mixture continuously using a mechanical shaker for at least 72 hours (3 days) at a constant temperature (e.g., 25°C) to reach saturation equilibrium [5].
- **Separation:** Pass the saturated solution through a hydrophilic 0.45 µm PVDF filter to separate the undissolved solid [5].
- **Analysis:** Dilute the filtrate appropriately with methanol. Measure the absorbance of the diluted sample at 267 nm using a UV-Vis spectrophotometer [5].
- **Quantification:** Determine the concentration of **Azemiglitazone** by comparing the absorbance against a pre-established calibration curve (e.g., Absorbance = 21.086 × Concentration - 0.0066) [5].

Mechanism of Action & Research Applications

Azemiglitazone has a dual mechanism of action that distinguishes it from earlier glitazones, making it valuable for metabolic disease and immunometabolism research.

- **Primary Research Use:** **Azemiglitazone** is a potent **mitochondrial pyruvate carrier (MPC) inhibitor** [2] [6]. By blocking the transport of pyruvate into the mitochondria, it alters core metabolism and has been shown to inhibit the release of neutrophil extracellular traps (NETosis) and other inflammatory functions in neutrophils [6].
- **Secondary Action:** It binds to and activates the peroxisome proliferator-activated receptor gamma (PPAR γ) with very low affinity (IC₅₀ of 18.25 µM), which is significantly weaker than classic TZDs like pioglitazone. This "PPAR γ -sparing" profile is intended to provide insulin-sensitizing benefits with reduced side effects [1] [2].

Critical Notes for Researchers

- **For Research Use Only:** **Azemiglitazone** is strictly for research purposes and not for human consumption [1] [2].
- **DMSO Impact:** Hygroscopic DMSO can significantly impact solubility; always use newly opened, anhydrous DMSO for preparing stock solutions [2].
- **In Vivo Considerations:** When administering to animals, the final concentration of DMSO in the formulation should be minimized (typically ≤10%) to avoid toxicity [1] [2].
- **Biological Activity Reference:** In diet-induced obesity mouse models, blood concentrations of 2-5 µM **Azemiglitazone** have been shown to improve insulin sensitivity and mitochondrial function [2].

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